molecular formula C₂₃H₂₃N₃O₁₃S B1140136 Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl--D-glucopyranuronate CAS No. 221287-92-9

Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl--D-glucopyranuronate

Cat. No.: B1140136
CAS No.: 221287-92-9
M. Wt: 581.51
InChI Key:
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Scientific Research Applications

However, to provide value and align with the request for information on scientific research applications excluding drug use, dosage, and side effects, it's worth considering a broader perspective on similar compounds or related research areas. Compounds with complex structures like the one mentioned often play roles in biochemistry and pharmacology, including acting as intermediates in synthetic pathways or as potential modulators of biological activity. Research in these areas typically focuses on understanding the chemical properties, biological interactions, and potential therapeutic applications of such molecules.

For research and analysis of similar compounds or in closely related fields, here are some general insights based on the available scientific literature:

Preparation Methods

The synthesis of Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl--D-glucopyranuronate involves several steps. The starting material is typically a glucopyranuronate derivative, which undergoes acetylation to form the tri-O-acetyl derivative. This intermediate is then reacted with 2-N-(5-nitrothiazolyl)carboxamido phenyl group under specific conditions to yield the final product . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and methanol, and the reactions are typically carried out at controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl--D-glucopyranuronate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O13S/c1-10(27)35-16-17(36-11(2)28)19(37-12(3)29)22(39-18(16)21(31)34-4)38-14-8-6-5-7-13(14)20(30)25-23-24-9-15(40-23)26(32)33/h5-9,16-19,22H,1-4H3,(H,24,25,30)/t16-,17-,18-,19+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMCAGQTKJRRDM-NJCLPOECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-])C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-])C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101108808
Record name β-D-Glucopyranosiduronic acid, 2-[[(5-nitro-2-thiazolyl)amino]carbonyl]phenyl, methyl ester, 2,3,4-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101108808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221287-92-9
Record name β-D-Glucopyranosiduronic acid, 2-[[(5-nitro-2-thiazolyl)amino]carbonyl]phenyl, methyl ester, 2,3,4-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221287-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranosiduronic acid, 2-[[(5-nitro-2-thiazolyl)amino]carbonyl]phenyl, methyl ester, 2,3,4-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101108808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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